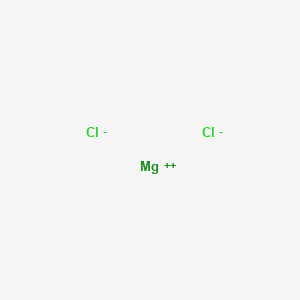
Magnesium chloride anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium dichloride is a magnesium salt comprising of two chlorine atoms bound to a magnesium atom. It is a magnesium salt, an inorganic chloride and a magnesium halide.
Magnesium chloride salts are highly soluble in water and the hydrated form of magnesium chloride can be extracted from brine or sea water.
Magnesium chloride. An inorganic compound consisting of one magnesium and two chloride ions. The compound is used in medicine as a source of magnesium ions, which are essential for many cellular activities. It has also been used as a cathartic and in alloys.
Applications De Recherche Scientifique
1. Metabolic Control and Insulin Sensitivity
Magnesium chloride (MgCl2) supplementation has shown promise in improving insulin sensitivity and metabolic control in type 2 diabetic subjects with decreased serum magnesium levels (Rodríguez-Moran & Guerrero‐Romero, 2003).
2. Preparation and Purification Techniques
Advancements in the preparation of high-purity anhydrous magnesium chloride have been made, important for its use in catalyzers and medicines. Various methods like organic solvent distillation, molecular sieve absorption, and dehydration of magnesium chloride hydrate have been explored (Yuan Jian-jun, 2004).
3. Neuroprotective Effects
Magnesium chloride has demonstrated neuroprotective effects when administered post-injury in models of traumatic brain injury, indicating potential applications in neurology (Bareyre et al., 2000).
4. Thermochemical Analysis for Magnesium Production
Research has delved into the challenges and solutions in the production of electrolytic-grade, anhydrous MgCl2, highlighting its importance in the magnesium production industry (Kipouros & Sadoway, 2001).
5. Wastewater Treatment
Magnesium chloride has been used in wastewater treatment, showing effectiveness in removing coloring matters from industrial dye wastes, which is significant for environmental management (Tan, Teng, & Omar, 2000).
6. Skin Barrier Recovery
Certain magnesium salts, including magnesium chloride, have shown efficacy in accelerating skin barrier recovery, suggesting potential applications in dermatology (Denda et al., 1999).
7. Flame Retardancy in Textiles
Magnesium chloride hexahydrate has been used as a flame-retardant treatment in textiles, demonstrating effectiveness in reducing flammability (Mostashari & Moafi, 2007).
8. Anxiety and Depression in Rats
Magnesium chloride has shown to exert antidepressive effects in animal models, providing a basis for further exploration in mental health research (Samardžić et al., 2011).
9. Electrophysiological Effects on the Heart
The administration of magnesium chloride impacts various electrophysiological aspects of the human heart, with potential implications for treating heart conditions (Rasmussen & Thomsen, 1989).
Propriétés
Numéro CAS |
17638-61-8 |
|---|---|
Nom du produit |
Magnesium chloride anhydrous |
Formule moléculaire |
BrOTm |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





